molecular formula C16H14O3 B11862237 1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one CAS No. 87976-15-6

1-(6-Methoxy-2H-naphtho[1,2-b]pyran-5-yl)ethan-1-one

Cat. No.: B11862237
CAS No.: 87976-15-6
M. Wt: 254.28 g/mol
InChI Key: JRJQRVZKUGDMKL-UHFFFAOYSA-N
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Description

1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under acidic or basic conditions, followed by cyclization and functional group modifications. For instance, the synthesis may start with the reaction of 6-methoxy-2H-benzo[h]chromene with ethanone derivatives under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts such as lipase in ionic liquids have been used to enhance the reaction efficiency and selectivity . The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromenes, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biological processes. Additionally, it can modulate signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Methoxy-2H-benzo[h]chromen-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position and the ethanone group enhances its reactivity and potential for diverse applications .

Properties

CAS No.

87976-15-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1-(6-methoxy-2H-benzo[h]chromen-5-yl)ethanone

InChI

InChI=1S/C16H14O3/c1-10(17)14-13-8-5-9-19-15(13)11-6-3-4-7-12(11)16(14)18-2/h3-8H,9H2,1-2H3

InChI Key

JRJQRVZKUGDMKL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2C3=C1C=CCO3)OC

Origin of Product

United States

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